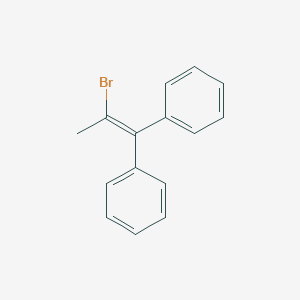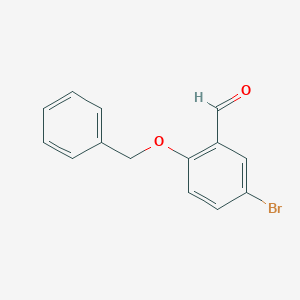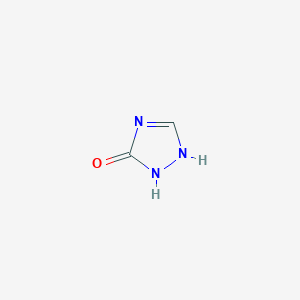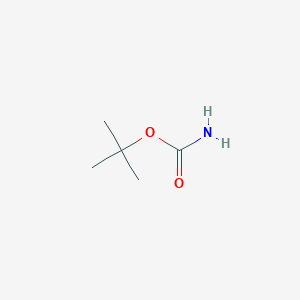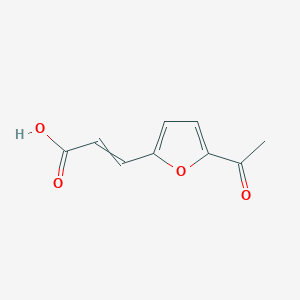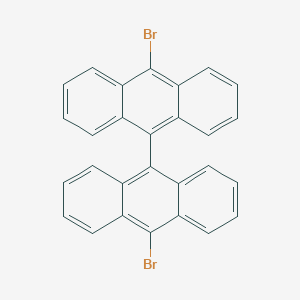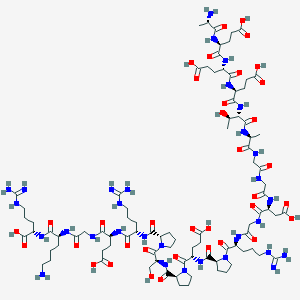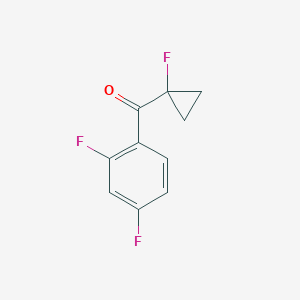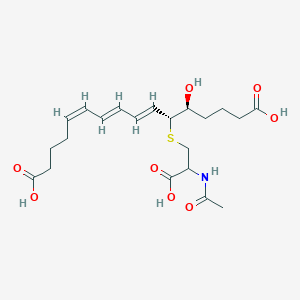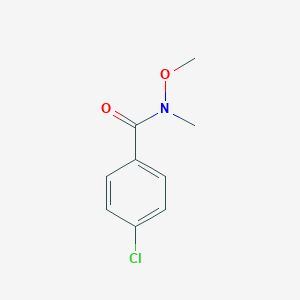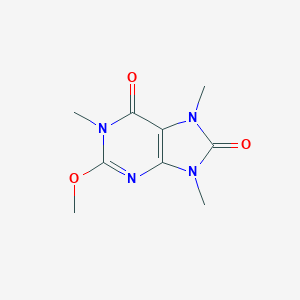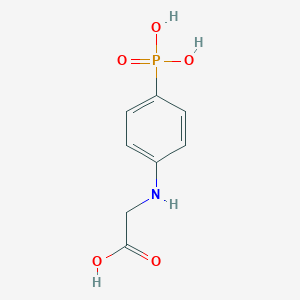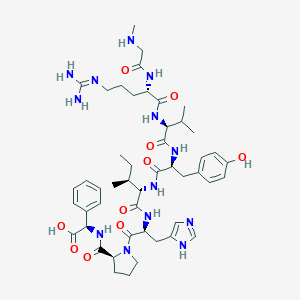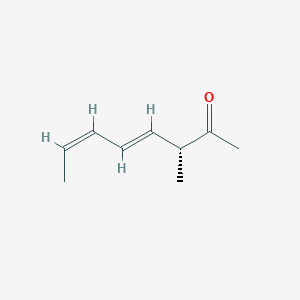
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one, also known as (R)-Carvone, is a naturally occurring organic compound found in essential oils of various plants. It is a chiral molecule with two enantiomers, (R)-Carvone and (S)-Carvone, which have different odors and flavors. (R)-Carvone has a minty aroma and is commonly used in the food and fragrance industries. In recent years, (R)-Carvone has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (R)-Carvone is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain perception by activating opioid receptors.
Effets Biochimiques Et Physiologiques
(R)-Carvone has been shown to have various biochemical and physiological effects in animal and cell studies. It has been found to reduce inflammation, pain, and oxidative stress in animal models of inflammatory diseases. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, (R)-Carvone has been found to have a calming effect on the central nervous system, which may be beneficial for anxiety and stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (R)-Carvone is that it is a natural compound, which may have fewer side effects compared to synthetic drugs. It is also relatively easy to synthesize and purify. However, one limitation is that it may be difficult to obtain large quantities of (R)-Carvone from natural sources, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on (R)-Carvone. One area of interest is its potential use as a natural pesticide and insect repellent. Another area is its potential use as a food preservative and flavor enhancer. In addition, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various fields.
Méthodes De Synthèse
(R)-Carvone can be synthesized from limonene, a terpene found in citrus oils. The synthesis involves the oxidation of limonene to carvone using various oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite. The resulting mixture contains both (R)-Carvone and (S)-Carvone, which can be separated using chiral chromatography.
Applications De Recherche Scientifique
(R)-Carvone has been studied for its potential therapeutic applications in various fields. In the pharmaceutical industry, it has been investigated as an anti-inflammatory, analgesic, and antimicrobial agent. In the agricultural industry, it has been tested as a natural pesticide and insect repellent. In addition, (R)-Carvone has been studied for its potential use in food preservation and flavor enhancement.
Propriétés
Numéro CAS |
116454-33-2 |
|---|---|
Nom du produit |
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4-,7-6+/t8-/m1/s1 |
Clé InChI |
PNFIYBQOUPIIHJ-SOIHFEEHSA-N |
SMILES isomérique |
C/C=C\C=C\[C@@H](C)C(=O)C |
SMILES |
CC=CC=CC(C)C(=O)C |
SMILES canonique |
CC=CC=CC(C)C(=O)C |
Synonymes |
4,6-Octadien-2-one, 3-methyl-, [R-(E,Z)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



